3,4,5-Trimethoxybenzyl chloride

Overview

Description

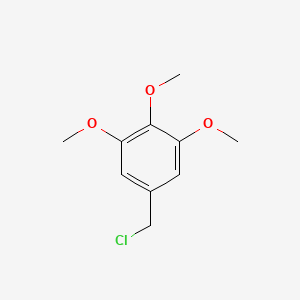

3,4,5-Trimethoxybenzyl chloride: is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . It is a derivative of benzyl chloride where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl chloride can be synthesized from 3,4,5-trimethoxybenzyl alcohol through chlorination. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination of 3,4,5-trimethoxybenzyl alcohol can be performed using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a catalyst to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: 3,4,5-Trimethoxybenzyl chloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,5-Trimethoxybenzyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzyl derivatives which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic properties. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The presence of electron-donating methoxy groups on the benzene ring increases the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzyl position.

Comparison with Similar Compounds

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxybenzoic acid

- 3,4,5-Trimethoxybenzyl alcohol

- 3,4,5-Trimethoxybenzoyl chloride

Comparison: 3,4,5-Trimethoxybenzyl chloride is unique due to its reactivity as a benzyl chloride derivative with three methoxy groups. This makes it more reactive in nucleophilic substitution reactions compared to its analogs like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid, which are primarily used in oxidation and reduction reactions . The presence of the methoxy groups also influences the compound’s solubility and stability, making it suitable for specific synthetic applications .

Biological Activity

3,4,5-Trimethoxybenzyl chloride (TMBC), a compound derived from the trimethoxybenzyl moiety, has attracted attention due to its potential biological activities. This article explores the biological activity of TMBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13ClO3

- Molecular Weight : 230.645 g/mol

- CAS Number : 3840-30-0

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of TMBC and its derivatives. For instance, a series of compounds synthesized from this compound demonstrated significant inhibitory effects on various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzyl chloride moiety could enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| TMBC Derivative A | HeLa | 11.70 | Strong inhibitor |

| TMBC Derivative B | A549 | 8.00 | Enhanced activity |

| TMBC Derivative C | MDA-MB-231 | 4.12 | High potency |

The most potent derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like docetaxel, suggesting that TMBC derivatives could serve as viable candidates for cancer therapy .

2. Neuroprotective Effects

TMBC has also been studied for its neuroprotective properties. A recent study investigated its effects on ischemia-reperfusion injury in neuronal cells, revealing that TMBC significantly improved cell survival rates and reduced apoptosis markers.

- Key Findings :

- Increased levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were observed post-treatment.

- The compound activated the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

The protective effects were quantified as follows:

| Concentration (µM) | Cell Survival Rate (%) |

|---|---|

| 0.1 | 58.57 |

| 0.3 | 62.17 |

| 1.0 | 72.26 |

These results indicate that TMBC not only protects neuronal cells but also promotes axonal regeneration following injury .

3. Antimicrobial Activity

TMBC has demonstrated antimicrobial activity against various pathogens. Its derivatives were tested against bacterial strains, showing significant inhibition of growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

This suggests that TMBC could be explored further as a lead compound in developing new antimicrobial agents .

The biological activities of TMBC can be attributed to several mechanisms:

- GABA Receptor Modulation : Similar compounds have been shown to act as GABAA/BZ receptor agonists, which may underlie their sedative and anticonvulsant effects .

- Antioxidant Activity : The increase in antioxidant enzyme levels suggests that TMBC may mitigate oxidative stress in cells, a common pathway in neuroprotection .

- Inhibition of Drug Efflux Proteins : Some derivatives of TMBC have been reported to inhibit P-glycoprotein (P-gp), enhancing the efficacy of concurrent chemotherapeutics by preventing drug efflux from cancer cells .

Case Study 1: Neuroprotection in Ischemic Models

In a controlled study involving PC12 cells subjected to ischemic conditions, treatment with TMBC resulted in a significant reduction in cell death markers such as cleaved caspases and Bax protein levels while increasing Bcl-2 levels—indicating enhanced survival pathways .

Case Study 2: Antitumor Efficacy Against HeLa Cells

A series of TMBC derivatives were tested against HeLa cells, where one derivative exhibited an IC50 value of 11.70 µM, showcasing its potential as an effective anticancer agent compared to traditional treatments .

Properties

IUPAC Name |

5-(chloromethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUQNNAKXZSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191741 | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-30-0 | |

| Record name | 3,4,5-Trimethoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3840-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?

A1: Two main synthetic routes have been reported:

- Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.

- Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.

Q2: What is the reported yield for these synthetic routes?

A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].

Q3: What are the applications of this compound in chemical synthesis?

A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.